8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a compound that has been studied for its potential therapeutic applications . It belongs to a class of compounds known as 1,3,8-triazaspiro[4.5]decane-2,4-diones . These compounds have been found to have inhibitory activity against certain enzymes and have been studied for their potential use in the treatment of conditions such as anemia .
Synthesis Analysis
The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones involves a series of chemical reactions . The initial hit class, spirooxindoles, was identified through affinity selection mass spectrometry (AS-MS) and optimized for PHD2 inhibition and optimal PK/PD profile (short-acting PHDi inhibitors) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C16H25N3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones have been studied . A new set of general conditions for C-N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be represented by its molecular formula C16H25N3O3 .Mechanism of Action
Target of Action
The primary target of 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in neurological and psychiatric disorders .
Mode of Action
The compound interacts with the DOR, binding to the orthosteric site based on docking and molecular dynamic simulations . This interaction triggers a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
The activation of DOR by the compound affects various biochemical pathways. The most significant is the necroptosis signaling pathway , which involves proteins such as Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway .
Result of Action
The activation of the DOR and the subsequent modulation of the necroptosis signaling pathway lead to a variety of cellular effects. For instance, the compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Future Directions
The future directions for the study of “8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” could involve further exploration of its therapeutic potential . More research could be conducted to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with delta opioid receptors, which are a type of G-protein coupled receptors . The nature of these interactions is such that the compound exhibits low β-arrestin 2 recruitment efficacy and sub micromolar potency in reducing cAMP production .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with delta opioid receptors . It influences cell function by modulating the activity of these receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to delta opioid receptors . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Properties
IUPAC Name |
8-(cyclopentanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-9-19-14(21)16(17-15(19)22)7-10-18(11-8-16)13(20)12-5-3-4-6-12/h12H,2-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUWJIMTYISMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.